![molecular formula C21H18N2O3 B2463211 1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1706073-50-8](/img/structure/B2463211.png)

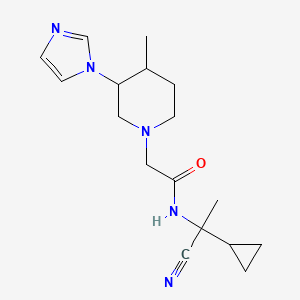

1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . For instance, the total synthesis of lycogarubin C and lycogalic acid A was commenced from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, and after seven synthetic steps, gave 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1 H-pyrrole-1,2,5-tricarboxylate .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of “1’-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one”:

Anticancer Activity

1’-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one: has shown potential as an anticancer agent. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation. Research has indicated that compounds with indole structures can induce apoptosis and inhibit the growth of cancer cells .

Antiviral Properties

This compound has been studied for its antiviral properties, particularly against RNA and DNA viruses. The indole core is a common feature in many antiviral agents, and modifications to this structure can enhance its efficacy against viruses such as influenza and HIV .

Antioxidant Activity

The antioxidant potential of 1’-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one has been explored due to the presence of the indole nucleus, which can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and has implications in treating diseases related to oxidative stress .

Anti-inflammatory Effects

Indole derivatives, including this compound, have been investigated for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. Indole derivatives have been shown to inhibit the growth of Plasmodium species, the parasites responsible for malaria, making them valuable in the development of new antimalarial drugs.

These diverse applications highlight the significant potential of 1’-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one in various fields of scientific research and drug development.

A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in selected alkaloids Design, synthesis and biological evaluation of indole-2-carboxylic acid Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles : A brief review of the biological potential of indole derivatives : Synthesis of indole derivatives as prevalent moieties present in selected alkaloids : Design, synthesis and biological evaluation of indole-2-carboxylic acid : Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles

将来の方向性

特性

IUPAC Name |

1'-(1H-indole-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-19(18-13-14-5-1-4-8-17(14)22-18)23-11-9-21(10-12-23)16-7-3-2-6-15(16)20(25)26-21/h1-8,13,22H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCQJQJIZWKLHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(1H-indole-2-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxy-5-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2463130.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-[(4-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2463134.png)

![2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2463140.png)

![3-benzyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2463141.png)

![2-Fluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2463144.png)

![tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate](/img/structure/B2463145.png)

![1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2463148.png)

![(E)-4-(Dimethylamino)-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-enamide](/img/structure/B2463149.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2463150.png)

![1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2463151.png)